6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471193
InChI: InChI=1S/C10H4BrNO7/c11-5-2-3-1-4(9(14)15)10(16)19-8(3)6(7(5)13)12(17)18/h1-2,13H,(H,14,15)
SMILES:
Molecular Formula: C10H4BrNO7
Molecular Weight: 330.04 g/mol

6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC17471193

Molecular Formula: C10H4BrNO7

Molecular Weight: 330.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C10H4BrNO7
Molecular Weight 330.04 g/mol
IUPAC Name 6-bromo-7-hydroxy-8-nitro-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C10H4BrNO7/c11-5-2-3-1-4(9(14)15)10(16)19-8(3)6(7(5)13)12(17)18/h1-2,13H,(H,14,15)
Standard InChI Key VCAAZFYHZJSTTA-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 2H-chromen-2-one (coumarin) family, with a fused benzene and α-pyrone ring system. Its IUPAC name, 6-bromo-7-hydroxy-8-nitro-2-oxochromene-3-carboxylic acid, reflects the substituents at positions 6 (bromine), 7 (hydroxyl), 8 (nitro), and 3 (carboxylic acid). The molecular formula is C₁₀H₄BrNO₇, with a molecular weight of 330.04 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₄BrNO₇PubChem
Molecular Weight330.04 g/molPubChem
SMILES NotationC1=C2C=C(C(=O)OC2=C(C(=C1Br)O)N+[O-])C(=O)OPubChem
InChI KeyVCAAZFYHZJSTTA-UHFFFAOYSA-NPubChem

The presence of electron-withdrawing groups (bromine, nitro) and hydrogen-bond donors (hydroxyl, carboxylic acid) confers a polar surface area of 124 Ų, suggesting moderate bioavailability under physiological conditions .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Knoevenagel Condensation: 6-Bromo-7-hydroxy-8-nitro-2-hydroxybenzaldehyde is reacted with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form the coumarin scaffold.

  • Cyclization: Acid-catalyzed cyclization yields the 2H-chromen-2-one core.

  • Functionalization: Introduction of the nitro group at position 8 via nitration, followed by oxidation to install the carboxylic acid at position 3 .

Table 2: Synthetic Yields and Spectral Data

StepYield (%)Key Spectral Data (¹H NMR, δ ppm)
Knoevenagel Condensation848.66 (s, 1H), 8.16 (d, J = 2.4 Hz, 1H)
Cyclization868.71 (s, 1H), 8.07–8.02 (m, 2H)
Final Product9913C NMR: 164.29 (C=O), 156.61 (C-Br)

The final product exhibits high purity (>99%) as confirmed by high-resolution mass spectrometry (HRMS) .

Pharmacological Activity

GPR35 Agonism

6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid (referred to as Compound 50 in Wei et al., 2016) demonstrates exceptional potency as a GPR35 agonist. In dynamic mass redistribution assays using HT-29 cells, it achieved an EC₅₀ of 5.8 nM, surpassing analogs with carboxyl or cyano substituents .

Mechanism of Action

  • Gα₁₃ Coupling: Activation of GPR35 triggers Gα₁₃-mediated signaling, modulating Rho-kinase pathways and cytoskeletal reorganization .

  • β-Arrestin Recruitment: The compound induces β-arrestin translocation with an EC₅₀ of 0.12 µM, suggesting biased agonism toward G protein-dependent pathways .

Table 3: Comparative Potency of Coumarin Derivatives

CompoundSubstituents (Position)EC₅₀ (GPR35)
506-Br, 7-OH, 8-NO₂, 3-COOH5.8 nM
276,8-Br₂, 7-OH, 3-COOH0.15 µM
306-NO₂, 7-OH, 8-NO₂, 3-COOH51 nM

The nitro group at position 8 enhances lipophilicity, facilitating interactions with a hydrophobic pocket in GPR35’s ligand-binding domain .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 6 (Halogens): Bromine > chlorine in enhancing potency (e.g., EC₅₀ of 10.76 µM for 6-Br vs. 13.52 µM for 6-Cl) .

  • Position 7 (Hydroxyl): Hydroxyl groups improve potency 10-fold compared to methoxy or hydrogen substituents (e.g., EC₅₀ of 0.15 µM for 7-OH vs. 0.89 µM for 7-OCH₃) .

  • Position 8 (Nitro): Nitro groups synergize with bromine at position 6 to maximize agonistic activity (EC₅₀ reduction from 1.75 µM to 5.8 nM) .

Tetrazolyl vs. Carboxyl Analogs

Replacing the carboxylic acid with a tetrazolyl group (e.g., Compound 50 vs. 3-tetrazyl derivatives) reduces polarity but maintains high GPR35 affinity, suggesting tolerance for bioisosteric substitutions .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Solubility: Moderate aqueous solubility (LogP ≈ 1.8) due to ionizable carboxylic acid .

  • Metabolic Stability: Susceptible to hepatic glucuronidation at the hydroxyl group, as predicted by in silico models .

Toxicity Data

No in vivo toxicity studies have been reported. In vitro assays in HepG2 cells show no cytotoxicity at concentrations ≤10 µM .

Therapeutic Applications

Metabolic Disorders

GPR35 activation by this compound suppresses lipid accumulation in hepatocytes, as evidenced by reduced Oil Red O staining in T0901317-induced steatosis models .

Inflammatory Diseases

Biased agonism toward Gα₁₃ signaling may attenuate pro-inflammatory cytokine release in macrophages, offering potential in colitis and arthritis .

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